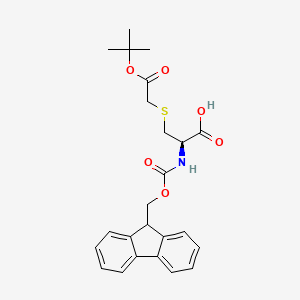

Fmoc-Cys(t-butylcarboxymethyl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

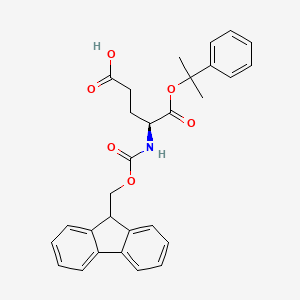

“Fmoc-Cys(t-butylcarboxymethyl)-OH” is a derivative of the amino acid cysteine, which is used in peptide and protein synthesis . The Fmoc group acts as a protecting group for the amino group, while the t-butylcarboxymethyl group protects the thiol group of cysteine .

Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc/tBu solid-phase synthesis . This method allows the use of an excess of reagents to achieve quantitative yields . The t-butyl carbocation is one of the most stable among common alkyl or aryl groups, which allows it to alkylate electron-rich peptide moieties .Molecular Structure Analysis

The molecular structure of “this compound” involves a solid polymeric protecting group, which is part of the Fmoc/tBu solid-phase synthesis method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the protection and subsequent deprotection of the cysteine thiol group . This facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .科学的研究の応用

固相ペプチド合成(SPPS)

Fmoc-Cys(t-butylcarboxymethyl)-OH は、ペプチドの生産方法である固相ペプチド合成(SPPS)で広く使用されています {svg_1}. SPPS では、過剰な試薬を使用することで定量的収率が得られます {svg_2}. この化合物は、特にペプチド結合の形成において合成プロセスにおいて重要な役割を果たします {svg_3}.

生物学的研究

この化合物は、さまざまな生物学的活性を有するペプチドの合成に使用されます。 これらの合成ペプチドは、細胞シグナル伝達、エピトープ特異的抗体の開発、および細胞生物学などのさまざまな研究で使用されています {svg_4}. それらはまた、疾患のバイオマーカーとしても使用されています {svg_5}.

創薬

This compound を使用して合成されたペプチドは、新薬の開発において重要です {svg_6}. これらのペプチドは、抗菌、抗血栓、オピオイド、および抗酸化効果などのいくつかの生物学的活性を示す可能性があり {svg_7}、治療用途において貴重なものです。

材料科学

ペプチドは、自己集合特性により、材料科学においてますます重要になっています {svg_8}. This compound をペプチド合成に使用することで、これらの自己集合ペプチドの開発に貢献しています。

グリーンケミストリー

This compound をペプチド合成に使用することは、SPPS プロトコルをグリーン化する取り組みの一部です {svg_9}. 最も一般的な試薬や溶媒に、より持続可能な代替品を導入することで、ペプチド合成のプロセス質量強度(PMI)を削減できます {svg_10}.

機構的研究

This compound における t-ブチルおよび Boc 保護基の切断は、SN1 反応によって t-ブチルカチオンの形成につながります {svg_11}. これらの反応を研究することで、ペプチド合成のメカニズムに関する洞察を得ることができます {svg_12}.

作用機序

Target of Action

Fmoc-Cys(t-butylcarboxymethyl)-OH, also known as Fmoc-Cys(Boc-methyl)-OH, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The role of this compound is to protect the thiol group of cysteine during peptide synthesis .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The protection and subsequent deprotection of cysteine have been developed with increasingly sophisticated strategies .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds . It is involved in the solid-phase peptide synthesis (SPPS), a method of choice for the synthesis of these molecules in both research and industrial settings .

Result of Action

The result of the action of this compound is the successful synthesis of complex disulfide-rich peptides and proteins . It allows for site-specific modifications and labeling of peptides and proteins, which can be crucial for various biological studies .

将来の方向性

The future directions for “Fmoc-Cys(t-butylcarboxymethyl)-OH” and similar compounds lie in their applications in peptide and protein science . Increasingly sophisticated strategies for the protection and deprotection of cysteine are being developed, which will facilitate the synthesis of complex peptides and proteins .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6S/c1-24(2,3)31-21(26)14-32-13-20(22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQIBSKINOPHNA-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746297 |

Source

|

| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269730-62-3 |

Source

|

| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)